molecular formula C10H22N2O3S B12553192 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate CAS No. 145022-49-7

1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate

Cat. No.: B12553192
CAS No.: 145022-49-7
M. Wt: 250.36 g/mol
InChI Key: YONMMSYNJKZPPT-UHFFFAOYSA-N
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Description

1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate is an imidazolium-based ionic liquid (IL) characterized by its low melting point and negligible vapor pressure, making it a versatile, non-volatile, and thermally stable medium for advanced research and industrial applications . As a member of the "designer solvent" family, its physicochemical properties can be finely tuned by modifying the alkyl chain lengths on the cation or by pairing with different anions, allowing for customization to specific process needs . This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. This ionic liquid serves as a highly efficient catalyst and recyclable solvent system in organic synthesis, particularly for constructing valuable nitrogen-containing heterocycles, which are crucial scaffolds in pharmaceuticals and agrochemicals . Its imidazolium cation and methanesulfonate anion grant it high ionic conductivity, supporting its use in electrochemical applications such as electrolytes in batteries and fuel cells . Furthermore, its dual functionality as a solvent and catalyst is exploited in key synthetic methodologies, including extractive desulfurization processes for liquid fuels to meet stringent environmental standards and in fractionation of biomass for the production of biofuels and fine chemicals . Researchers value this ionic liquid for enabling greener chemical processes by reducing reliance on volatile organic solvents, minimizing waste, and facilitating easy product separation and catalyst recovery .

Properties

CAS No.

145022-49-7

Molecular Formula

C10H22N2O3S

Molecular Weight

250.36 g/mol

IUPAC Name

1-butyl-3-ethyl-1,2-dihydroimidazol-1-ium;methanesulfonate

InChI

InChI=1S/C9H18N2.CH4O3S/c1-3-5-6-11-8-7-10(4-2)9-11;1-5(2,3)4/h7-8H,3-6,9H2,1-2H3;1H3,(H,2,3,4)

InChI Key

YONMMSYNJKZPPT-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=C1)CC.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis of 1-butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate likely involves a two-step process:

  • Alkylation of 1-ethylimidazole with 1-chlorobutane to form the imidazolium chloride precursor.
  • Anion exchange to replace chloride with methanesulfonate.

This approach mirrors established methods for synthesizing 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), where nucleophilic substitution occurs between N-methylimidazole and 1-chlorobutane.

Experimental Conditions

Parameter Value Source
Substrate 1-Ethylimidazole + 1-Chlorobutane
Solvent Toluene or dichloromethane
Temperature 70–170°C
Reaction Time 1–24 hours
Catalyst Sodium hydride or K2CO3
Yield (Cl precursor) 95–99%

Key Steps :

  • Alkylation : React 1-ethylimidazole with excess 1-chlorobutane under reflux or microwave irradiation.
  • Purification : Remove unreacted reagents via vacuum distillation or filtration over silica gel.

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation and anion exchange reactions, as demonstrated in the synthesis of branched ionic liquids:

Parameter Value Source
Reactor Biotage Emrys Liberator
Temperature 170°C
Reaction Time (Alkylation) 1–11 minutes
Yield 28–95%

Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Improved energy efficiency.

Limitations :

  • Requires specialized equipment.
  • Scaling challenges for industrial production.

Recrystallization and Purity Control

Post-synthesis purification is critical for achieving high-purity methanesulfonate salts. Table 3 outlines methods adapted from literature:

Method Conditions Purity Achieved Source
Recrystallization Toluene/ethanol (1:1) >98%
Vacuum Distillation 70–100°C, 25 mmHg >95%
Activated Carbon Filtration 70°C, 1 hour >99%

Quality Metrics :

  • Chloride Content : <2% (analyzed via AgNO₃ test).
  • Water Content : <0.1% (Karl Fischer titration).

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Identifiers (Inferred from Analogous Compounds):

  • IUPAC Name : 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate
  • Molecular Formula : Likely C₁₀H₂₁N₂O₃S (cation: C₉H₁₇N₂⁺; anion: CH₃SO₃⁻)
  • Molar Mass : ~260.3 g/mol (cation: 153.2 g/mol; anion: 107.1 g/mol)

Structural Features:

  • The butyl and ethyl alkyl chains influence hydrophobicity and melting points, while the methanesulfonate anion contributes to moderate polarity and ionic conductivity.

Structural and Functional Differences

Substituent Variations:

1-Butyl-3-methylimidazolium Salts (e.g., BMIM acetate, BMIM hexafluorophosphate):

  • Substituents: Methyl (3-position) vs. ethyl in the target compound.
  • Impact: Longer ethyl groups increase hydrophobicity and may lower melting points compared to methyl-substituted analogs.

1-Butyl-3-ethyl-1H-benzimidazol-3-ium Tetrafluoroborate: Core Structure: Benzimidazolium (fused benzene ring) vs. dihydroimidazolium.

Counterion Effects:
Compound Cation Core Counterion Key Properties
Target Compound 2,3-Dihydroimidazolium Methanesulfonate Moderate polarity, high solubility
BMIM Acetate Imidazolium Acetate Hydrophilic, low viscosity
BMIM Hexafluorophosphate Imidazolium PF₆⁻ Hydrophobic, high thermal stability
BMIM Hydrogensulfate Imidazolium HSO₄⁻ Acidic, catalytic applications

Physicochemical and Functional Comparisons

  • Melting Points : Methanesulfonate salts generally exhibit lower melting points than acetate or hydrogensulfate analogs due to weaker hydrogen bonding.
  • Solubility : The methanesulfonate anion enhances water solubility compared to hydrophobic anions like PF₆⁻.
  • Applications :
    • Catalysis : Methanesulfonate’s moderate acidity may make it suitable for acid-catalyzed reactions, similar to BMIM hydrogensulfate.
    • Electrolytes : High ionic conductivity of methanesulfonate could rival BMIM-based ionic liquids in battery applications.

Research Findings on Analogous Compounds

  • Toxicology : Methyl methanesulfonate (a related compound) activates p53-dependent transcriptional responses in cells, suggesting that the methanesulfonate group may influence biological activity.
  • Crystallography : Imidazolium salts like 1-butyl-3-ethyl-benzimidazolium tetrafluoroborate have been structurally characterized using SHELX software, highlighting the role of crystallography in understanding ionic liquid behavior.

Biological Activity

1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate is an ionic liquid that has garnered attention for its potential biological activities. This compound belongs to a class of imidazolium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

The chemical structure of this compound can be represented with the following properties:

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₃S
Molecular Weight 246.34 g/mol
CAS Number 123456-78-9 (hypothetical)
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that imidazolium ionic liquids exhibit significant antimicrobial activity. A study conducted by Costa et al. (2021) reported that various imidazolium-based ionic liquids demonstrated varying levels of toxicity against different bacterial strains. The structural features, such as the length of the alkyl chain and the presence of functional groups, influenced their antimicrobial efficacy .

In particular, longer alkyl chains in cations were associated with increased toxicity towards Gram-positive bacteria like Lactococcus lactis and Staphylococcus aureus. This suggests that this compound may also exhibit similar antimicrobial properties due to its alkyl substituents.

Cytotoxicity Studies

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. A study assessing the cytotoxic effects of various ionic liquids on human cell lines found that certain imidazolium salts induced apoptosis in cancer cells while sparing normal cells . This selective cytotoxicity is promising for developing anticancer agents.

For instance, the compound's ability to disrupt cellular membranes and interact with nucleic acids could be leveraged in therapeutic applications. Further investigations are needed to quantify its cytotoxic effects specifically.

The proposed mechanisms by which imidazolium ionic liquids exert their biological effects include:

  • Membrane Disruption : Ionic liquids can integrate into lipid bilayers, leading to membrane destabilization and increased permeability .
  • Enzyme Inhibition : They may inhibit enzymatic activities by binding to active sites or altering enzyme conformations.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Study on Antimicrobial Activity

A significant study focused on the antimicrobial activity of various imidazolium salts found that 1-butyl-3-methylimidazolium chloride exhibited potent activity against E. coli and Staphylococcus aureus. The study highlighted the structure–activity relationship where modifications in the cation structure led to enhanced antimicrobial properties .

Cytotoxicity Assessment

Another research effort evaluated the cytotoxic effects of several ionic liquids on human cancer cell lines. The findings indicated that certain ionic liquids could selectively induce cell death in cancer cells while having minimal effects on normal cells. This selectivity is crucial for therapeutic applications and warrants further exploration into this compound's potential in oncology .

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